1-(3-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a piperazine ring at position 4. The piperazine is further functionalized with a 3-chlorobenzenesulfonyl group. Its molecular formula is C₁₉H₁₉ClN₆O₂S, with a molecular weight of approximately 418.91 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c19-14-2-1-3-15(12-14)28(26,27)24-10-8-23(9-11-24)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h1-3,6-7,12-13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPGLTPWCILOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities. They have been associated with anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities.
Mode of Action
Triazole compounds, which are part of the structure of this compound, are known to readily bind in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets, leading to changes in their function and subsequent biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways. For instance, triazolothiadiazines have been reported to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies typically involve predicting the compound’s bioavailability, half-life, clearance, and potential for drug interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Triazolo[4,3-b]pyridazine Derivatives
BG16221 (1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-fluorobenzenesulfonyl)piperazine)
- Key Difference : Replaces the 3-chlorobenzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety.
- Impact : Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s larger size and lipophilicity in the target compound could improve membrane permeability.
- Molecular Weight : 402.45 g/mol (vs. ~418.91 g/mol for the target).
3-Cyclopropyl-6-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine ()
- Key Difference : 2,4-Difluorobenzenesulfonyl group instead of 3-chlorobenzenesulfonyl.
Piperazine-Linked Substituents
AZD5153 ()
- Structure: Contains a methoxy-triazolo[4,3-b]pyridazine core and a phenoxy-piperazine side chain.
- Key Difference : Lacks a sulfonyl group but includes a bivalent bromodomain-binding motif.
- Biological Relevance : Demonstrated potent BRD4 inhibition (IC₅₀ < 100 nM), suggesting that sulfonyl groups in the target compound may shift selectivity toward other targets.
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 10, )
- Key Difference : Replaces the piperazine-sulfonyl moiety with an indole-ethylamine chain.
Physicochemical and Pharmacokinetic Properties
Notes:
BRD4 Bromodomain Inhibition ()
Kinase and Epigenetic Modulation
- Lin28-1632 () : A triazolo[4,3-b]pyridazine derivative with a methylphenylacetamide side chain. Demonstrates functional inhibition of Lin28 proteins, a pathway distinct from the target compound’s likely targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
